1-Cyclopropylpropane-2-thiol
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Overview
Description
1-Cyclopropylpropane-2-thiol is an organic compound characterized by the presence of a cyclopropyl group attached to a propane-2-thiol moiety. This compound belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are known for their distinctive and often unpleasant odors. The cyclopropyl group imparts unique chemical properties due to the strain in the three-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpropane-2-thiol can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium hydrosulfide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydrosulfide ion attacks the carbon atom bonded to the bromine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using mild oxidants like iodine or hydrogen peroxide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine (I₂), hydrogen peroxide (H₂O₂)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, thiourea
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted thiols depending on the nucleophile used
Scientific Research Applications
1-Cyclopropylpropane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopropylpropane-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. The cyclopropyl group may also contribute to the compound’s reactivity by introducing strain into the molecular structure, making it more susceptible to chemical reactions.
Comparison with Similar Compounds
Cyclopropylmethanethiol: Similar structure but with a methylene group instead of a propane-2-thiol moiety.
Cyclopropylmethylamine: Contains an amine group instead of a thiol group.
Cyclopropylmethanol: Contains a hydroxyl group instead of a thiol group.
Uniqueness: 1-Cyclopropylpropane-2-thiol is unique due to the combination of the cyclopropyl group and the thiol group. The strained cyclopropyl ring imparts distinct reactivity, while the thiol group provides a site for nucleophilic and redox reactions. This combination makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C6H12S |
---|---|
Molecular Weight |
116.23 g/mol |
IUPAC Name |
1-cyclopropylpropane-2-thiol |
InChI |
InChI=1S/C6H12S/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3 |
InChI Key |
RXWQTITYEQLQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC1)S |
Origin of Product |
United States |
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